2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether 2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
Brand Name: Vulcanchem
CAS No.: 315683-46-6
VCID: VC0381744
InChI: InChI=1S/C21H19N3OS/c1-12-10-11-14-6-5-8-16(19(14)22-12)25-20-18-15-7-3-4-9-17(15)26-21(18)24-13(2)23-20/h5-6,8,10-11H,3-4,7,9H2,1-2H3
SMILES: CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1
Molecular Formula: C21H19N3OS
Molecular Weight: 361.5g/mol

2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether

CAS No.: 315683-46-6

Main Products

VCID: VC0381744

Molecular Formula: C21H19N3OS

Molecular Weight: 361.5g/mol

2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether - 315683-46-6

CAS No. 315683-46-6
Product Name 2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
Molecular Formula C21H19N3OS
Molecular Weight 361.5g/mol
IUPAC Name 2-methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C21H19N3OS/c1-12-10-11-14-6-5-8-16(19(14)22-12)25-20-18-15-7-3-4-9-17(15)26-21(18)24-13(2)23-20/h5-6,8,10-11H,3-4,7,9H2,1-2H3
Standard InChIKey QMPXLLWTBZYTEQ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1
PubChem Compound 1228656
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator